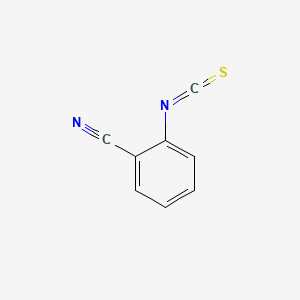

2-Cyanophenyl isothiocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-isothiocyanatobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2S/c9-5-7-3-1-2-4-8(7)10-6-11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDHYPPBFBJXNRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90231104 | |

| Record name | 2-Cyanophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90231104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81431-98-3 | |

| Record name | 2-Cyanophenyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081431983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyanophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90231104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isothiocyanatobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Cyanophenyl Isothiocyanate: Chemical Properties, Reactivity, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Cyanophenyl isothiocyanate (C₈H₄N₂S) is an aromatic organosulfur compound featuring both a nitrile (-C≡N) and an isothiocyanate (-N=C=S) functional group. This dual functionality makes it a versatile reagent and a valuable intermediate in the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. Its electrophilic nature allows for reactions with various nucleophiles, leading to the formation of thioureas and other derivatives with significant potential in medicinal chemistry and materials science. This document provides a comprehensive overview of the chemical properties, spectroscopic data, synthesis, reactivity, and potential biological activities of this compound, serving as a technical resource for professionals in research and development.

Core Chemical and Physical Properties

This compound is a solid at room temperature with a distinct set of physical and chemical characteristics that are crucial for its handling, storage, and application in synthesis.[1][2]

| Property | Value | Unit | Source |

| Molecular Formula | C₈H₄N₂S | [1][2] | |

| Molecular Weight | 160.20 | g/mol | [1][3] |

| CAS Number | 81431-98-3 | [1][2] | |

| Melting Point | 119 | °C | [1][2] |

| Boiling Point (at 760 mmHg) | 325.5 | °C | [1] |

| Density | 1.12 | g/cm³ | [1] |

| Flash Point | 150.7 | °C | [1] |

| Refractive Index | 1.604 | [1] | |

| Vapor Pressure (at 25°C) | 0.000229 | mmHg | [1] |

| logP (Octanol/Water Partition Coefficient) | 2.293 | [3] | |

| Water Solubility (log₁₀WS) | -2.74 | mol/L | [3] |

Spectroscopic Profile

The structural features of this compound can be elucidated through various spectroscopic techniques. The key functional groups—nitrile, isothiocyanate, and the substituted benzene ring—give rise to characteristic signals.

| Spectroscopic Data | Characteristic Peaks and Signals |

| Infrared (IR) Spectroscopy | - Isothiocyanate (-N=C=S): Strong, broad, and characteristic absorption band around 2100-2200 cm⁻¹ due to the asymmetric stretching vibration.[4]- Nitrile (-C≡N): Sharp, medium-intensity absorption peak around 2220-2260 cm⁻¹.- Aromatic C-H: Stretching vibrations above 3000 cm⁻¹.- Aromatic C=C: Bending vibrations in the 1400-1600 cm⁻¹ region. |

| ¹H NMR Spectroscopy | - Aromatic Protons: Complex multiplet signals expected in the aromatic region (typically δ 7.0-8.0 ppm) due to the protons on the benzene ring. The exact chemical shifts and coupling patterns will depend on the disubstituted pattern of the ring. |

| ¹³C NMR Spectroscopy | - Isothiocyanate Carbon (-N=C=S): Signal expected in the range of δ 125-140 ppm.- Nitrile Carbon (-C≡N): Signal expected around δ 115-125 ppm.- Aromatic Carbons: Multiple signals in the aromatic region (δ 120-150 ppm). |

| Mass Spectrometry (MS) | - Molecular Ion Peak (M⁺): Expected at m/z = 160.20, corresponding to the molecular weight of the compound.[3] |

Synthesis and Reactivity

General Synthesis

Isothiocyanates are commonly synthesized from primary amines.[5] A general and widely applicable method involves the reaction of the corresponding primary amine (2-aminobenzonitrile) with carbon disulfide in the presence of a base to form a dithiocarbamate salt intermediate.[5][6][7] This intermediate is then treated with a desulfurizing agent, such as tosyl chloride or 2,4,6-trichloro-1,3,5-triazine (TCT), to yield the isothiocyanate.[7][8]

References

- 1. lookchem.com [lookchem.com]

- 2. 错误页 [amp.chemicalbook.com]

- 3. This compound (CAS 81431-98-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 2-Methoxyphenyl isocyanate and 2-Methoxyphenyl isothiocyanate: conformers, vibration structure and multiplet Fermi resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]

- 7. Isothiocyanate synthesis [organic-chemistry.org]

- 8. cbijournal.com [cbijournal.com]

An In-depth Technical Guide to 2-Cyanophenyl Isothiocyanate (CAS 81431-98-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyanophenyl isothiocyanate (also known as 2-isothiocyanatobenzonitrile) is an aromatic isothiocyanate featuring both a reactive isothiocyanate group and a cyano group. This dual functionality makes it a versatile building block in organic synthesis, particularly for the construction of a variety of nitrogen- and sulfur-containing heterocyclic compounds. Isothiocyanates as a class are well-documented for their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential biological applications of this compound, supported by experimental data and protocols.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular weight of 160.20 g/mol . Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 81431-98-3 | |

| Molecular Formula | C₈H₄N₂S | [1] |

| Molecular Weight | 160.20 g/mol | [1] |

| Melting Point | 119 °C | [1] |

| Boiling Point | 325.5 °C at 760 mmHg | [1] |

| Density | 1.12 g/cm³ | [1] |

| Flash Point | 150.7 °C | [1] |

| Refractive Index | 1.604 | [1] |

| LogP (Octanol/Water) | 2.293 (Calculated) | [2] |

| Water Solubility | 1.82 x 10⁻³ mol/L (Calculated) | [2] |

Synthesis

The synthesis of this compound typically starts from the readily available precursor, 2-aminobenzonitrile. General methods for the conversion of primary aromatic amines to isothiocyanates can be employed. A versatile two-step approach using phenyl chlorothionoformate is particularly suitable for electron-deficient anilines like 2-aminobenzonitrile.

General Experimental Protocol: Two-Step Synthesis from 2-Aminobenzonitrile

This protocol is adapted from general methods for isothiocyanate synthesis.

Step 1: Formation of the Thiocarbamate Intermediate

-

To a solution of 2-aminobenzonitrile (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere, add a base such as triethylamine or pyridine (1.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add phenyl chlorothionoformate (1.05 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude O-phenyl (2-cyanophenyl)thiocarbamate intermediate. This intermediate may be purified by recrystallization or column chromatography if necessary.

Step 2: Conversion to this compound

-

Dissolve the O-phenyl (2-cyanophenyl)thiocarbamate intermediate from Step 1 in a suitable solvent such as dichloromethane.

-

Add a solid base, such as powdered sodium hydroxide.

-

Stir the mixture vigorously at room temperature for 1-3 hours, monitoring the conversion to the isothiocyanate by TLC.

-

Upon completion, filter the reaction mixture to remove the solid base.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Figure 1. General workflow for the two-step synthesis of this compound.

Spectroscopic Data

| Spectroscopy | Characteristic Features |

| FT-IR (Gas Phase) | A strong, characteristic absorption band for the isothiocyanate group (-N=C=S) is expected in the region of 2000-2200 cm⁻¹. The nitrile group (-C≡N) will show a sharp absorption band around 2220-2260 cm⁻¹. Aromatic C-H stretching will appear around 3000-3100 cm⁻¹, and C=C stretching bands will be present in the 1400-1600 cm⁻¹ region.[3] |

| ¹H NMR | The spectrum will show signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the four protons on the benzene ring. The splitting pattern will be complex due to the ortho-disubstitution. |

| ¹³C NMR | The carbon of the isothiocyanate group (-N=C=S) typically appears in the range of δ 125-140 ppm. However, this signal can sometimes be broad or of low intensity.[4] The nitrile carbon (-C≡N) is expected around δ 115-125 ppm. Aromatic carbons will resonate in the δ 120-150 ppm region. |

| Mass Spectrometry (EI) | The mass spectrum should show a molecular ion peak (M⁺) at m/z 160. Common fragmentation patterns for aromatic isothiocyanates include the loss of the NCS group and fragmentation of the aromatic ring.[5] |

Reactivity

The isothiocyanate group is a powerful electrophile, making this compound highly reactive towards a wide range of nucleophiles. This reactivity is the basis for its utility in the synthesis of diverse heterocyclic systems.

Reactions with Amines to form Thioureas

This compound reacts readily with primary and secondary amines to form the corresponding N-(2-cyanophenyl)-N'-substituted thiourea derivatives. These reactions are typically carried out in aprotic solvents at room temperature or with gentle heating. The resulting thioureas are often stable, crystalline solids and can serve as intermediates for further cyclization reactions.

Reactions with Thiols to form Dithiocarbamates

The reaction with thiols (mercaptans) yields dithiocarbamate adducts. This reaction is often reversible and can be pH-dependent. At neutral to slightly acidic pH, the reaction with thiols is favored.

Figure 2. Reactivity of this compound with common nucleophiles.

Biological Activity and Potential Applications

While specific biological studies on this compound are limited in publicly available literature, the broader class of isothiocyanates is extensively studied for its significant pharmacological potential. These compounds are known to exert their effects through various mechanisms of action.

Anticancer Potential

Many isothiocyanates exhibit potent anticancer activity. Their mechanisms of action are often multifactorial and can include:

-

Induction of Apoptosis: Isothiocyanates can trigger programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways. This often involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspases.[1][6]

-

Cell Cycle Arrest: They can halt the proliferation of cancer cells at various checkpoints of the cell cycle, commonly at the G2/M phase.

-

Activation of Nrf2 Signaling Pathway: Isothiocyanates are potent activators of the Nrf2 transcription factor. Nrf2 regulates the expression of a wide array of antioxidant and cytoprotective genes, which can protect normal cells from carcinogenic insults.[7][8]

Derivatives of this compound, such as 2-cyanophenylthioureas, would be promising candidates for anticancer drug discovery programs.

Antimicrobial Activity

Various isothiocyanates have demonstrated broad-spectrum antimicrobial activity against bacteria and fungi. The mechanism is thought to involve the disruption of microbial cellular functions through reaction with essential proteins and enzymes. The minimum inhibitory concentration (MIC) values for isothiocyanates against various pathogens have been reported, indicating their potential as novel anti-infective agents.[2][9]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This is a general protocol to assess the cytotoxic effects of a compound like this compound on cancer cell lines.

-

Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics at 37 °C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. On the following day, treat the cells with serial dilutions of the compound (e.g., from 0.1 µM to 100 µM). Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the treated plates for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Figure 3. Experimental workflow for determining the in vitro cytotoxicity (IC₅₀) of this compound.

Potential Signaling Pathways

Based on the known mechanisms of action for other isothiocyanates, this compound could potentially modulate several key signaling pathways involved in cancer and inflammation.

Nrf2-Mediated Antioxidant Response

Isothiocyanates are known to react with cysteine residues on the Keap1 protein, which is a negative regulator of Nrf2. This reaction leads to the release and nuclear translocation of Nrf2, which then binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, upregulating the expression of antioxidant and detoxifying enzymes.

Figure 4. Postulated Nrf2 activation pathway by this compound.

Induction of Apoptosis via ROS and Caspase Activation

Many isothiocyanates induce apoptosis in cancer cells by increasing the intracellular levels of Reactive Oxygen Species (ROS). Elevated ROS can lead to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.

Figure 5. Potential pathway for apoptosis induction by this compound.

Safety Information

This compound is classified as a hazardous substance. Appropriate safety precautions should be taken during handling.

-

Hazard Codes: T (Toxic)

-

Risk Statements: R20/21/22 (Harmful by inhalation, in contact with skin and if swallowed), R36/37/38 (Irritating to eyes, respiratory system and skin), R43 (May cause sensitization by skin contact).

-

Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37/39 (Wear suitable protective clothing, gloves and eye/face protection).

Always consult the Safety Data Sheet (SDS) before handling this compound.

Conclusion

This compound is a valuable and reactive building block for organic synthesis with significant potential for applications in medicinal chemistry and drug discovery. Its dual functionality allows for the creation of complex heterocyclic structures, and its isothiocyanate moiety suggests a strong likelihood of interesting biological activities, including anticancer and antimicrobial effects. Further research into the specific biological targets and mechanisms of action of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. Benzyl isothiocyanate-induced apoptosis in human breast cancer cells is initiated by reactive oxygen species and regulated by Bax and Bak - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. web.pdx.edu [web.pdx.edu]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. scispace.com [scispace.com]

- 6. Frontiers | Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells [frontiersin.org]

- 7. Phenethyl Isothiocyanate, a Dual Activator of Transcription Factors NRF2 and HSF1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nrf2 Knockout Attenuates the Anti-Inflammatory Effects of Phenethyl Isothiocyanate and Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

2-Cyanophenyl isothiocyanate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical summary of the core physicochemical properties of 2-Cyanophenyl isothiocyanate, a compound of interest in chemical synthesis and pharmaceutical development.

Core Molecular Data

This compound is an organosulfur compound featuring a nitrile and an isothiocyanate functional group attached to a benzene ring.[1] Its fundamental molecular properties are summarized below.

| Property | Value |

| Molecular Formula | C₈H₄N₂S[1][2][3] |

| Molecular Weight | 160.2 g/mol [1][2] |

| CAS Registry Number | 81431-98-3[2][3] |

Experimental Protocols

The molecular weight and formula of this compound are fundamental properties derived from its atomic composition and are not determined through experimental protocols. These values are calculated based on the chemical structure using standard atomic weights.[4]

Logical Relationship of Chemical Properties

The following diagram illustrates the hierarchical relationship between the compound's identity and its fundamental molecular properties.

References

An In-depth Technical Guide to the Synthesis of 2-Cyanophenyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Cyanophenyl isothiocyanate, a valuable building block in medicinal chemistry and drug development. The document details the primary synthetic methodologies, including the use of thiophosgene and the more common dithiocarbamate decomposition pathway. It offers specific experimental protocols, quantitative data, and safety considerations essential for laboratory synthesis. Furthermore, this guide explores the applications of isothiocyanates in drug discovery, focusing on their mechanisms of action in cancer chemoprevention.

Introduction

Isothiocyanates (ITCs) are a class of organosulfur compounds characterized by the -N=C=S functional group. They are widely recognized for their significant biological activities, including anticarcinogenic, antimicrobial, and anti-inflammatory properties.[1] this compound, in particular, serves as a key intermediate in the synthesis of various heterocyclic compounds and pharmacologically active molecules. Its utility in the development of novel therapeutics, especially in the field of oncology, has drawn considerable interest from the scientific community.[1][2] This guide aims to provide researchers and drug development professionals with a detailed understanding of the synthesis and applications of this important compound.

Synthetic Methodologies

The synthesis of this compound primarily proceeds from the starting material, 2-aminobenzonitrile. Two principal methods are employed for this conversion: the reaction with thiophosgene and the formation and subsequent decomposition of a dithiocarbamate salt.

Thiophosgene Method

The reaction of a primary amine with thiophosgene is a classic and direct method for the synthesis of isothiocyanates.[3] This method is often efficient but requires stringent safety precautions due to the high toxicity of thiophosgene.

Reaction Scheme:

Figure 1: Synthesis of this compound via the thiophosgene method.

Dithiocarbamate Decomposition Method

A more common and safer alternative to the thiophosgene method involves the reaction of the primary amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt. This intermediate is then treated with a desulfurizing agent to yield the isothiocyanate.[1][4]

Reaction Scheme:

References

An In-depth Technical Guide to the Structure and Bonding of 2-Cyanophenyl isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the molecular structure, bonding characteristics, and physicochemical properties of 2-Cyanophenyl isothiocyanate (C₈H₄N₂S). It includes a compilation of spectroscopic data, general experimental protocols for synthesis and characterization, and a discussion of its chemical reactivity, tailored for professionals in chemical research and pharmaceutical development.

Molecular Identity and Structure

This compound, also known as 2-isothiocyanatobenzonitrile, is an aromatic organosulfur compound.[1] Its structure is characterized by a benzene ring substituted at the ortho positions with a cyano (-C≡N) group and an isothiocyanate (-N=C=S) group.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | 2-isothiocyanatobenzonitrile |

| CAS Number | 81431-98-3[2][3] |

| Molecular Formula | C₈H₄N₂S[2][3] |

| Molecular Weight | 160.20 g/mol [3][4] |

| InChI Key | GDHYPPBFBJXNRE-UHFFFAOYSA-N[2][4] |

| SMILES | N#Cc1ccccc1N=C=S[4] |

Caption: 2D Structure of this compound.

Bonding Characteristics

The electronic structure of this compound is defined by its three key components: the aromatic phenyl ring, the electron-withdrawing cyano group, and the reactive isothiocyanate group.

-

Phenyl Ring: A standard aromatic system with delocalized π-electrons across the six carbon atoms.

-

Isothiocyanate Group (-N=C=S): This functional group features a cumulative double bond system. The central carbon is sp-hybridized, forming sigma bonds with the nitrogen and sulfur atoms. The remaining p-orbitals on C, N, and S overlap to form two perpendicular π-bonds. Typical bond angles for C-N=C in aryl isothiocyanates are approximately 165°.[5] The N=C and C=S bond distances are generally around 117 pm and 158 pm, respectively.[5]

-

Cyano Group (-C≡N): This group consists of a carbon-nitrogen triple bond, composed of one sigma and two pi bonds. Both the carbon and nitrogen atoms are sp-hybridized.

The proximity of the electron-withdrawing cyano and isothiocyanate groups on the aromatic ring influences the overall electron density distribution and reactivity of the molecule.

Caption: Orbital overlap in the isothiocyanate and cyano groups.

Physicochemical Properties

Experimental and calculated physicochemical data for this compound are summarized below. Calculated values provide estimates where experimental data is not available.

Table 2: Physicochemical Properties of this compound

| Property | Value | Unit | Source / Method |

|---|---|---|---|

| Melting Point | 119 | °C | [1] |

| Boiling Point | 325.5 | °C | [1] (at 760 mmHg) |

| Density | 1.12 | g/cm³ | [1] |

| Flash Point | 150.7 | °C | [1] |

| Refractive Index | 1.604 | - | [1] |

| Vapor Pressure | 0.000229 | mmHg | [1] (at 25°C) |

| Enthalpy of Formation (ΔfH°gas) | 465.56 | kJ/mol | [4] (Joback Calculated) |

| Enthalpy of Vaporization (ΔvapH°) | 57.26 | kJ/mol | [4] (Joback Calculated) |

| Octanol/Water Partition Coeff. (logPoct/wat) | 2.293 | - | [4] (Crippen Calculated) |

| Water Solubility (log10WS) | -2.74 | mol/l |[4] (Crippen Calculated) |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. The most characteristic vibrations are the strong, sharp bands from the -N=C=S and -C≡N groups.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Intensity | Notes |

|---|---|---|---|

| ~2100 | Asymmetric stretch of -N=C=S | Strong | A characteristic, often complex band system for isothiocyanates.[6] The gas phase spectrum is available in the NIST WebBook.[2] |

| ~2230-2210 | Stretch of -C≡N | Strong, Sharp | Typical range for aromatic nitriles. |

| ~1600-1450 | C=C stretch in aromatic ring | Medium to Strong | Multiple bands are expected in this region. |

| ~1300-1100 | C-N stretch and ring vibrations | Variable | Can be intensified by the isothiocyanate moiety.[6] |

| ~770-730 | C-H out-of-plane bend | Strong | Indicative of ortho-disubstitution on a benzene ring. |

Note: The exact positions can vary based on the sample phase (gas, liquid, solid).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific high-resolution spectra for this compound were not found in the search results, expected chemical shifts can be predicted based on its structure and data from analogous compounds.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts

| Nucleus | Predicted Shift (ppm) | Notes |

|---|---|---|

| ¹H NMR | 7.2 - 8.0 | Aromatic protons would appear as a complex multiplet in this region due to ortho-substitution. |

| ¹³C NMR | 110 - 140 | Aromatic carbons. |

| ¹³C NMR | ~115 | Cyano group carbon (-C≡N). |

| ¹³C NMR | ~130 - 140 | Isothiocyanate carbon (-N=C=S). This signal is often very broad and can be difficult to detect ("near-silent") due to quadrupolar relaxation effects from the adjacent ¹⁴N nucleus.[7] |

Mass Spectrometry (MS)

Electron ionization mass spectrometry would lead to fragmentation patterns that can help confirm the molecular structure.

Table 5: Expected Mass Spectrometry Fragmentation

| m/z Value | Fragment | Notes |

|---|---|---|

| 160 | [C₈H₄N₂S]⁺ | Molecular ion peak (M⁺). |

| 134 | [M - CN]⁺ | Loss of the cyano radical. |

| 128 | [M - S]⁺ | Loss of a sulfur atom. |

| 102 | [C₇H₄N]⁺ | Fragment corresponding to the benzonitrile cation. |

| 72 | [CH₂NCS]⁺ | A characteristic fragment for many alkyl isothiocyanates, though less common for aryl variants.[8] |

Experimental Protocols

General Synthesis of Aryl Isothiocyanates

Aryl isothiocyanates are commonly synthesized from the corresponding primary aryl amines.[9][10] A prevalent method involves the in-situ generation and subsequent decomposition of a dithiocarbamate salt.[11]

General Protocol:

-

Dithiocarbamate Salt Formation: The primary amine (in this case, 2-aminobenzonitrile) is dissolved in a suitable organic solvent. Carbon disulfide (CS₂) and a base (e.g., triethylamine) are added, often at reduced temperature, to form the dithiocarbamate salt intermediate.[10][11]

-

Decomposition/Desulfurization: A desulfurizing agent is added to the reaction mixture to decompose the dithiocarbamate salt and form the isothiocyanate.[9] Common reagents for this step include tosyl chloride, lead nitrate, or ethyl chloroformate.[9][11]

-

Work-up and Purification: The reaction mixture is typically washed with water and/or brine to remove salts and water-soluble impurities. The organic layer is dried, and the solvent is removed under reduced pressure. The crude product is then purified, commonly by recrystallization or column chromatography.

Caption: General workflow for the synthesis and characterization of this compound.

Reactivity and Applications

Chemical Reactivity

The isothiocyanate group is an electrophile, with the central carbon atom being susceptible to nucleophilic attack.[5] This reactivity makes this compound a valuable intermediate for synthesizing a variety of heterocyclic compounds and thiourea derivatives. The presence of the cyano group can further modulate the electronic properties and reactivity of the molecule.

Biological and Pharmaceutical Relevance

This compound is used as an intermediate in the chemical and pharmaceutical industries.[1] While specific biological activity data for this compound is limited in the available literature, the broader class of isothiocyanates is of significant interest to drug development professionals. Many naturally occurring and synthetic isothiocyanates exhibit potent biological activities, including:

-

Anticancer Properties: They can induce apoptosis, inhibit cell cycle progression, and modulate signaling pathways involved in tumorigenesis.[12][13] Some isothiocyanates act as inhibitors of deubiquitinating enzymes (DUBs), which are associated with cancer.[12][14]

-

Antimicrobial and Anti-inflammatory Effects: Isothiocyanates have demonstrated a wide range of antimicrobial activities and can exert anti-inflammatory effects.[15][16]

The unique bifunctional nature of this compound, with its cyano and isothiocyanate groups, makes it a compelling scaffold for the design of novel therapeutic agents.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound [webbook.nist.gov]

- 3. scbt.com [scbt.com]

- 4. This compound (CAS 81431-98-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Isothiocyanate - Wikipedia [en.wikipedia.org]

- 6. 2-Methoxyphenyl isocyanate and 2-Methoxyphenyl isothiocyanate: conformers, vibration structure and multiplet Fermi resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. scispace.com [scispace.com]

- 9. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Isothiocyanate synthesis [organic-chemistry.org]

- 12. Naturally Occurring Isothiocyanates Exert Anticancer Effects by Inhibiting Deubiquitinating Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Computational and biochemical studies of isothiocyanates as inhibitors of proteasomal cysteine deubiquitinases in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. plantarchives.org [plantarchives.org]

An In-depth Technical Guide to the Physical Properties of 2-Cyanophenyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Cyanophenyl isothiocyanate (CAS RN: 81431-98-3), a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents.[1][2] This document is intended to be a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development.

Core Physical Properties

This compound, with the molecular formula C₈H₄N₂S, is an organosulfur compound characterized by an isothiocyanate group attached to a cyanophenyl ring.[1] Its unique chemical structure imparts specific physical properties that are crucial for its handling, reaction optimization, and application in various synthetic pathways.

Table 1: Summary of Physical Properties of this compound

| Property | Value | Units | Source |

| Molecular Weight | 160.20 | g/mol | [1][3][4] |

| Melting Point | 119 | °C | [1] |

| Boiling Point | 325.5 | °C at 760 mmHg | [1] |

| Density | 1.12 | g/cm³ | [1] |

| Flash Point | 150.7 | °C | [1] |

| Vapor Pressure | 0.000229 | mmHg at 25°C | [1] |

| Refractive Index | 1.604 | [1] | |

| Water Solubility (log₁₀WS) | -2.74 | (mol/L) | [3] |

| Octanol/Water Partition Coefficient (logPₒₖₜ/ₘₐₜ) | 2.293 | [3] |

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the key physical properties of this compound. These protocols are based on standard laboratory practices and are intended to provide a foundational understanding of the techniques involved.

1. Determination of Melting Point

The melting point of a solid is a critical indicator of its purity.

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. For a pure substance, this range is typically narrow.

-

2. Determination of Boiling Point

The boiling point is determined at a specific pressure.

-

Apparatus: Distillation apparatus with a thermometer and a pressure gauge.

-

Procedure:

-

A sample of this compound is placed in a distillation flask with a few boiling chips.

-

The apparatus is assembled for distillation, ensuring the thermometer bulb is positioned correctly to measure the temperature of the vapor.

-

The pressure is adjusted to 760 mmHg.

-

The flask is heated gently until the liquid boils and a steady reflux is observed.

-

The temperature at which the vapor and liquid are in equilibrium is recorded as the boiling point.

-

3. Determination of Density

Density is the mass per unit volume of a substance.

-

Apparatus: Pycnometer or a specific gravity bottle of a known volume.

-

Procedure:

-

The empty pycnometer is weighed.

-

The pycnometer is filled with the molten this compound (if solid at room temperature) or the liquid sample.

-

The filled pycnometer is weighed again.

-

The volume of the pycnometer is determined by filling it with a liquid of known density (e.g., distilled water) and weighing it.

-

The density is calculated by dividing the mass of the sample by its volume.

-

4. Determination of Solubility

Solubility is typically determined in various solvents at a specific temperature.

-

Apparatus: Vials, analytical balance, and a temperature-controlled shaker.

-

Procedure:

-

A known amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a vial.

-

The mixture is agitated in a temperature-controlled shaker until equilibrium is reached (i.e., no more solid dissolves).

-

The solution is filtered to remove any undissolved solid.

-

The concentration of the dissolved solute in the filtrate is determined using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

-

The solubility is expressed in terms of mass per unit volume (e.g., mg/mL) or moles per liter (mol/L).

-

Synthetic Pathway Overview

This compound is a valuable intermediate in the synthesis of various heterocyclic compounds and other chemical entities.[1] Its synthesis typically involves the reaction of 2-aminobenzonitrile with a thiocarbonylating agent.

The above diagram illustrates a common synthetic route to this compound, starting from 2-aminobenzonitrile and thiophosgene.[1] This reaction is a key step in making this versatile building block available for further chemical transformations.

Logical Relationships in Chemical Reactions

The isothiocyanate group in this compound is a reactive functional group that readily participates in addition reactions with nucleophiles. This reactivity is central to its utility in synthesizing a wide range of derivatives.

This diagram showcases the fundamental reactivity of this compound with common nucleophiles like amines and alcohols, leading to the formation of substituted thioureas and thiocarbamates, respectively. These reactions are foundational for the development of more complex molecules with potential biological activity.

References

An In-depth Technical Safety Guide to 2-Cyanophenyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data, handling procedures, and emergency protocols for 2-Cyanophenyl isothiocyanate (CAS No. 81431-98-3). The information has been compiled and synthesized from multiple Safety Data Sheets (SDS) to ensure a thorough and reliable guide for laboratory and research professionals.

Chemical Identification and Physical Properties

This compound, also known as 2-Isothiocyanatobenzonitrile, is an organosulfur compound utilized as an intermediate in the synthesis of various chemical and pharmaceutical products[1].

Table 1: Chemical Identity and Physical-Chemical Properties

| Property | Data | Source(s) |

| CAS Number | 81431-98-3 | [2][3] |

| Molecular Formula | C₈H₄N₂S | [2][3] |

| Molecular Weight | 160.2 g/mol | [2][3] |

| Appearance | Data not consistently available; may be a solid. | |

| Melting Point | 119 °C | [1][3] |

| Boiling Point | 325.5 °C at 760 mmHg | [1] |

| Flash Point | 150.7 °C | [1] |

| Density | 1.12 g/cm³ | [1] |

| Storage Temperature | Keep Cold / Store at Room Temperature | [1][3] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. It is critical to understand its GHS classification to ensure safe handling.

Table 2: GHS Hazard Classification Summary

| Classification | Pictogram | Signal Word | Hazard Statement Codes | Hazard Statements |

| Skin Irritation | GHS07 | Warning | H315 | Causes skin irritation.[3] |

| Eye Irritation | GHS07 | Warning | H319 | Causes serious eye irritation.[3] |

| Respiratory Irritation | GHS07 | Warning | H335 | May cause respiratory irritation.[3] |

| Acute Toxicity | Not specified for this compound, but related compounds are toxic. | Toxic | T | Risk Statements: R20/21/22 (Harmful by inhalation, in contact with skin and if swallowed).[1][3] |

Table 3: Precautionary Statements

| Type | Code | Statement | Source(s) |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [4] |

| P264 | Wash skin thoroughly after handling. | [3] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [3][4] | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | [3][4] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][4] | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | [3] | |

| P362 | Take off contaminated clothing and wash before reuse. | [3] |

Hazard Communication Workflow

The following diagram illustrates the logical workflow from hazard identification to the necessary protective actions.

Caption: Logical flow from hazard identification to response.

Experimental and Handling Protocols

Detailed toxicological experimental protocols are not available in public SDSs. However, standardized safe handling and emergency response procedures are mandatory when working with this compound.

Protocol 3.1: Standard Safe Handling Procedure

This protocol outlines the necessary steps for safely handling this compound in a laboratory setting.

-

Preparation and Engineering Controls:

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for any tears or punctures before use.

-

Eye Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[6][7]

-

Lab Coat: A flame-retardant lab coat must be worn and fully buttoned.

-

Respiratory Protection: If working outside a fume hood or if there is a risk of exceeding exposure limits, use a NIOSH/MSHA approved respirator.[4][6]

-

-

Handling:

-

Storage:

Protocol 3.2: Small-Scale Spill Response

This workflow details the procedure for managing a small laboratory spill (<5g).

Caption: Step-by-step workflow for a small chemical spill.

First-Aid Measures

Immediate action is required in case of exposure.

Table 4: Emergency First-Aid Protocols

| Exposure Route | Protocol | Source(s) |

| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention. | [4] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. | [4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [4] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [4] |

Fire-Fighting and Stability

| Parameter | Description | Source(s) |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. | [9] |

| Hazardous Decomposition | Upon combustion, may produce toxic fumes of nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen cyanide. | [4] |

| Chemical Stability | Stable under recommended storage conditions. May be sensitive to moisture. | [6] |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | [4] |

| Conditions to Avoid | Exposure to moist air or water, excess heat, and incompatible materials. | [4] |

Disclaimer: This guide is intended for informational purposes for trained professionals. It is not a substitute for a formal risk assessment or the specific Safety Data Sheet provided by the manufacturer. Always consult the original SDS before use.

References

- 1. lookchem.com [lookchem.com]

- 2. scbt.com [scbt.com]

- 3. 错误页 [amp.chemicalbook.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. msdspds.castroladvantage.com [msdspds.castroladvantage.com]

An In-depth Technical Guide on the Reactivity and Stability of 2-Cyanophenyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyanophenyl isothiocyanate, a member of the aryl isothiocyanate class of organic compounds, is a versatile chemical intermediate with significant applications in the pharmaceutical and chemical industries. Its unique molecular structure, featuring both a nitrile (-C≡N) and an isothiocyanate (-N=C=S) functional group, imparts a distinct reactivity profile, making it a valuable building block for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. This guide provides a comprehensive overview of the reactivity and stability of this compound, presenting key data, experimental protocols, and visualizations to aid researchers in its effective utilization.

Chemical and Physical Properties

A thorough understanding of the fundamental properties of this compound is crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Unit | Source |

| Molecular Formula | C₈H₄N₂S | [1][2] | |

| Molecular Weight | 160.20 | g/mol | [1][2] |

| Melting Point | 119 | °C | [3] |

| Boiling Point | 325.5 | °C at 760 mmHg | [3] |

| Density | 1.12 | g/cm³ | [3] |

| Flash Point | 150.7 | °C | [3] |

| Vapor Pressure | 0.000229 | mmHg at 25°C | [3] |

| Refractive Index | 1.604 | [3] | |

| LogP (Octanol/Water) | 2.293 | ||

| Water Solubility (logS) | -2.74 | ||

| Storage Temperature | Keep Cold | [3] |

Note: Some physical properties are calculated values.

Reactivity Profile

The isothiocyanate group is a potent electrophile, readily undergoing addition reactions with a variety of nucleophiles. The presence of the electron-withdrawing cyano group on the phenyl ring is expected to enhance the electrophilicity of the isothiocyanate carbon, influencing its reaction kinetics.

Reaction with Nucleophiles

The general reaction of an isothiocyanate with a nucleophile involves the attack of the nucleophilic atom on the central carbon of the -N=C=S group. This forms an unstable intermediate that subsequently rearranges to a stable adduct.

Caption: General reaction of isothiocyanates with nucleophiles.

Reaction with Amines (Thiourea Formation): Primary and secondary amines react readily with this compound to form the corresponding N,N'-disubstituted thioureas. This reaction is typically fast and proceeds under mild conditions.

Reaction with Thiols (Dithiocarbamate Formation): Thiols react with isothiocyanates to yield dithiocarbamates. The reactivity is dependent on the nucleophilicity of the thiol.

While specific kinetic data for this compound is scarce in the literature, studies on other isothiocyanates suggest that the reaction with primary amines is generally rapid. For instance, the aminolysis of some isothiocyanates has been shown to be second order with respect to the amine, indicating a catalytic role for a second amine molecule in the rate-determining step.

Cyclization Reactions

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic systems, most notably benzothiazines.

Stability

The stability of this compound is a critical consideration for its storage and handling, as well as for designing reaction conditions.

Thermal Stability: Isothiocyanates can undergo thermal decomposition at elevated temperatures. While the isothiocyanate group itself is relatively stable, the overall stability of the molecule depends on its structure. It is recommended to store this compound in a cool place.[3]

Hydrolytic Stability: Isothiocyanates are susceptible to hydrolysis, particularly under acidic or basic conditions, to form the corresponding amine. The slow hydrolysis of aryl isothiocyanates in water is promoted by the addition of acid. The reaction proceeds through a thiocarbamic acid intermediate, which rapidly decomposes to the amine.

Experimental Protocols

Synthesis of this compound

A general and facile one-pot protocol for the preparation of aryl isothiocyanates from the corresponding primary amines under aqueous conditions has been developed.[4] This method involves the in situ generation of a dithiocarbamate salt from the amine by reacting with carbon disulfide, followed by elimination to form the isothiocyanate product using a desulfurylation reagent.

Materials:

-

2-Aminobenzonitrile

-

Carbon disulfide (CS₂)

-

Potassium carbonate (K₂CO₃)

-

Cyanuric chloride (TCT) or another suitable desulfurylating agent

-

Dichloromethane (CH₂Cl₂)

-

Water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, suspend 2-aminobenzonitrile (1 equivalent) and potassium carbonate (2 equivalents) in water.

-

Add carbon disulfide (1.2 equivalents) dropwise to the stirring suspension at room temperature.

-

Stir the mixture for the required time to form the dithiocarbamate salt. The reaction progress can be monitored by TLC.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Prepare a solution of cyanuric chloride (0.5 equivalents) in dichloromethane.

-

Add the cyanuric chloride solution dropwise to the reaction mixture while maintaining the temperature at 0 °C.

-

Stir the biphasic mixture for an additional 30 minutes at 0 °C.

-

After the reaction is complete (monitored by TLC), basify the mixture to a pH > 11 with a suitable base (e.g., 6 N NaOH).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by column chromatography or recrystallization if necessary.

Caption: Workflow for the synthesis of this compound.

Reaction of this compound with a Primary Amine (Thiourea Synthesis)

This protocol describes the general procedure for the synthesis of a thiourea derivative from this compound and a primary amine, such as aniline.

Materials:

-

This compound

-

Aniline

-

Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

Procedure:

-

Dissolve this compound (1 equivalent) in the anhydrous solvent in a round-bottom flask.

-

Add aniline (1 equivalent) to the stirring solution at room temperature.

-

The reaction is typically exothermic and proceeds rapidly. Stir the mixture for 1-2 hours at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the thiourea product may precipitate out of the solution. If so, collect the solid by filtration.

-

If the product does not precipitate, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.

Caption: Experimental workflow for thiourea synthesis.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of isothiocyanates is well-known for a range of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties. These effects are often attributed to their ability to react with nucleophilic groups in biological macromolecules, thereby modulating various cellular signaling pathways.

Anticancer Effects: Isothiocyanates have been shown to induce apoptosis (programmed cell death) in cancer cells through multiple mechanisms, including:

-

Modulation of Apoptotic Proteins: They can alter the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

-

Activation of Caspases: Isothiocyanates can activate caspases, a family of proteases that are central to the execution of apoptosis.

-

Induction of Oxidative Stress: They can generate reactive oxygen species (ROS), which can trigger apoptotic pathways.

Anti-inflammatory Effects: Isothiocyanates can exert anti-inflammatory effects by modulating key signaling pathways involved in inflammation, such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway . They can inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the expression of pro-inflammatory genes.

Caption: General mechanism of NF-κB inhibition by isothiocyanates.

Given its reactivity, it is plausible that this compound and its derivatives could exhibit similar biological activities by interacting with cellular targets and modulating these critical signaling pathways. Further research is warranted to explore the specific biological effects and mechanisms of action of this compound and its derivatives.

Conclusion

This compound is a reactive and versatile molecule with significant potential in organic synthesis and drug discovery. Its dual functionality allows for the construction of complex heterocyclic structures and the introduction of a reactive isothiocyanate moiety for further functionalization. A clear understanding of its reactivity with nucleophiles and its stability under various conditions is essential for its effective use. While specific quantitative data for this particular isothiocyanate is still emerging, the general principles of isothiocyanate chemistry provide a strong foundation for its application. The exploration of the biological activities of this compound and its derivatives, particularly in the context of anticancer and anti-inflammatory research, represents a promising avenue for future investigation. This guide serves as a foundational resource for researchers embarking on studies involving this intriguing and valuable chemical entity.

References

- 1. 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Isothiocyanate Compounds: A Technical Guide for Researchers

Introduction

Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds found predominantly in cruciferous vegetables such as broccoli, cabbage, and mustard. Generated from the enzymatic hydrolysis of glucosinolates, ITCs have garnered significant scientific interest due to their potent and diverse biological activities. Extensive research has demonstrated their efficacy as anti-cancer, anti-inflammatory, antimicrobial, and neuroprotective agents. This technical guide provides an in-depth overview of the core biological activities of ITCs, focusing on their molecular mechanisms of action, quantitative data from key studies, and detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the study of these promising bioactive molecules.

Anti-Cancer Activity

Isothiocyanates exert their anti-cancer effects through a multi-pronged approach that includes the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways involved in cancer cell proliferation and survival.

Induction of Apoptosis

ITCs can trigger programmed cell death in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.[1] A common mechanism involves the generation of reactive oxygen species (ROS), which disrupts the mitochondrial membrane potential and leads to the release of cytochrome c.[2] This, in turn, activates a cascade of caspases, ultimately leading to apoptosis.[2][3] For instance, allyl isothiocyanate (AITC) has been shown to induce apoptosis in human glioblastoma cells through a mitochondria-dependent pathway.[3]

Cell Cycle Arrest

Isothiocyanates can halt the proliferation of cancer cells by inducing arrest at different phases of the cell cycle. The specific phase of arrest often depends on the type of isothiocyanate and the cancer cell line. For example, sulforaphane (SFN) is known to cause G2/M phase arrest in cervical and ovarian cancer cells, while phenethyl isothiocyanate (PEITC) can induce G1 or G2/M arrest in prostate and colon cancer cells, respectively.[4][5][6][7] This arrest is often mediated by the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).[8]

Quantitative Data: Cytotoxicity of Isothiocyanates

The cytotoxic effects of various isothiocyanates have been quantified in numerous cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric. The following tables summarize the IC50 values for several common ITCs.

Table 1: IC50 Values of Sulforaphane (SFN) in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| A549 | Non-small cell lung | 10.2 | Not Specified |

| CL1-5 | Non-small cell lung | 9.7 | Not Specified |

| H3255 | Non-small cell lung | 14.5 | Not Specified |

| PC9/gef | Non-small cell lung | 7.3 | Not Specified |

| H1975 | Non-small cell lung | Not Specified | Not Specified |

| H460 | Non-small cell lung | 12 | Not Specified |

| H1299 | Non-small cell lung | 8 | Not Specified |

| MDA-MB-231 | Breast | 21 | Not Specified |

| MCF-7 | Breast | 27.9 | 48 |

| MDA-MB-468 | Breast | Not Specified | Not Specified |

| SKBR-3 | Breast | Not Specified | Not Specified |

| 769-P | Kidney | ~12.5 | 48 |

| PA-1 | Ovarian | 17.08 | 24 |

Note: IC50 values can vary depending on the specific experimental conditions.[5][9][10][11][12]

Table 2: IC50 Values of Allyl Isothiocyanate (AITC) in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Non-small cell lung | 10 |

| H1299 | Non-small cell lung | 5 |

| GBM 8401 | Glioblastoma | 9.25 |

| T24 | Bladder | ~3.3 |

| MCF-7 | Breast | ~5 |

| MDA-MB-231 | Breast | ~5 |

Note: IC50 values can vary depending on the specific experimental conditions.[13][14][15]

Table 3: IC50 Values of Phenethyl Isothiocyanate (PEITC) in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Non-small cell lung | 15 |

| H1299 | Non-small cell lung | 7.5 |

| DU 145 | Prostate | ~10 (48h) |

| HSC-3 | Oral Squamous Carcinoma | Not Specified |

Note: IC50 values can vary depending on the specific experimental conditions.[13][16][17]

Table 4: IC50 Values of Benzyl Isothiocyanate (BITC) in Breast Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| MDA-MB-231 | Triple-Negative Breast | 18.65 | 24 |

| MCF-7 | Estrogen-Responsive Breast | 21.00 | 24 |

Note: IC50 values can vary depending on the specific experimental conditions.[18]

Table 5: IC50 Values of Moringin in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µg/mL) |

| HepG2 | Hepatocellular Carcinoma | 6.28 |

| SH-SY5Y | Neuroblastoma | 9.81 |

| PC-3 | Prostate | 3.5 |

Note: IC50 values can vary depending on the specific experimental conditions.[14][19]

Anti-Inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer. Isothiocyanates exhibit potent anti-inflammatory properties primarily through the inhibition of the NF-κB signaling pathway and the reduction of pro-inflammatory mediators.

Inhibition of NF-κB Signaling

Nuclear factor-kappa B (NF-κB) is a master regulator of inflammation.[20] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[20] Isothiocyanates, such as sulforaphane, can inhibit this pathway by preventing the degradation of IκBα.[21]

Reduction of Pro-inflammatory Mediators

By inhibiting the NF-κB pathway, ITCs decrease the production of numerous pro-inflammatory molecules, including:

-

Cytokines: Tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[21]

-

Enzymes: Inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[20][21]

The inhibition of iNOS and COX-2 leads to a reduction in the production of nitric oxide (NO) and prostaglandins, respectively, both of which are key mediators of inflammation.[21]

Quantitative Data: Anti-Inflammatory Effects of Isothiocyanates

Table 6: Inhibitory Effects of Isothiocyanates on Inflammatory Mediators

| Isothiocyanate | Cell Line | Mediator Inhibited | Quantitative Effect |

| Sulforaphane | RAW264.7 Macrophages | iNOS, COX-2, IL-6, IL-1β | Significant suppression |

| Phenyl ITC | Not Specified | COX-2 | ~99% inhibition at 50 µM |

| 3-Methoxyphenyl ITC | Not Specified | COX-2 | ~99% inhibition at 50 µM |

| PEITC | RAW 264.7 Macrophages | iNOS protein and mRNA | Potent inhibition |

Note: The extent of inhibition can vary based on experimental conditions.[10][21][22]

Antioxidant Activity via Nrf2 Activation

Isothiocyanates are potent indirect antioxidants that function by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.

Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[23] Isothiocyanates can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[23] The freed Nrf2 then translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of its target genes, upregulating their expression.[24]

Key Nrf2 target genes include:

-

Heme oxygenase-1 (HO-1): An enzyme with antioxidant and anti-inflammatory properties.[24]

-

NAD(P)H:quinone oxidoreductase 1 (NQO1): A detoxifying enzyme.[21]

-

Glutathione S-transferases (GSTs): A family of enzymes involved in the detoxification of xenobiotics.

Quantitative Data: Nrf2 Activation and Target Gene Expression

Table 7: Induction of Nrf2 Pathway by Isothiocyanates

| Isothiocyanate | Cell Line | Effect | Quantitative Measurement |

| Sulforaphane | Caco-2 | Nrf2 nuclear accumulation | 1.9-fold increase at 10 µM |

| Benzyl ITC | Caco-2 | Thioredoxin reductase 1 mRNA induction | 10.2-fold increase at 10 µM |

| Various ITCs | HepG2-C8 | HO-1 protein induction | Substantial induction, correlated with Nrf2 levels |

Note: The level of induction is dependent on the specific ITC and experimental conditions.[23][24]

Signaling Pathway and Experimental Workflow Diagrams

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well flat-bottom plates

-

Isothiocyanate compound (e.g., Sulforaphane)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Treatment: Prepare serial dilutions of the isothiocyanate in complete medium. Remove the old medium from the wells and add 100 µL of the ITC-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest ITC concentration).

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the ITC concentration to determine the IC50 value.

Western Blot for Nrf2 Nuclear Translocation

This protocol is for detecting the accumulation of Nrf2 in the nucleus upon treatment with an isothiocyanate.

Materials:

-

Cell line of interest

-

6-well plates

-

Isothiocyanate compound

-

Nuclear and cytoplasmic extraction kit

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentration of isothiocyanate for a specified time (e.g., 1-6 hours).

-

Cell Lysis and Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's instructions.

-

Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic fractions using a BCA protein assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) from each fraction onto an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-Nrf2 at 1:1000, anti-Lamin B1 at 1:1000, anti-GAPDH at 1:5000) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities. An increase in the Nrf2 signal in the nuclear fraction (normalized to Lamin B1) relative to the control indicates Nrf2 translocation.[25]

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cell line of interest

-

Isothiocyanate compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the isothiocyanate for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and discard the supernatant.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[26][27]

Nitric Oxide (NO) Assay (Griess Reagent System)

This assay measures the amount of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatant.

Materials:

-

RAW 264.7 macrophage cell line

-

LPS (Lipopolysaccharide)

-

Isothiocyanate compound

-

Griess Reagent System (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite standard

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL.

-

Treatment: Pre-treat the cells with various concentrations of the isothiocyanate for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Sample Collection: After incubation, collect 50-100 µL of the cell culture supernatant.

-

Griess Reaction: Add an equal volume of Griess reagent to the supernatant in a new 96-well plate.

-

Incubation: Incubate at room temperature for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.[28]

Conclusion

Isothiocyanates represent a fascinating and highly promising class of bioactive compounds with significant potential in the prevention and treatment of a range of diseases, most notably cancer and inflammatory conditions. Their ability to modulate multiple, critical cellular pathways underscores their therapeutic versatility. This technical guide has provided a comprehensive overview of their key biological activities, supported by quantitative data and detailed experimental protocols to aid researchers in their exploration of these potent natural molecules. Further investigation into the synergistic effects of ITCs with conventional therapies and the development of novel delivery systems will be crucial in translating their preclinical efficacy into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. [PDF] Mechanism of action of isothiocyanates: the induction of ARE-regulated genes is associated with activation of ERK and JNK and the phosphorylation and nuclear translocation of Nrf2 | Semantic Scholar [semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. Sulforaphane induced cell cycle arrest in the G2/M phase via the blockade of cyclin B1/CDC2 in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PEITC Induces G1 Cell Cycle Arrest on HT-29 Cells Through the Activation of p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phenethyl isothiocyanate induces cell cycle arrest and reduction of α- and β- tubulin isotypes in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sulforaphane, a Chemopreventive Compound Induces Necrotic Behavior and Inhibits S-phase of Cell Cycle in Human Kidney Cells in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Food-Related Compounds That Modulate Expression of Inducible Nitric Oxide Synthase May Act as Its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. ar.iiarjournals.org [ar.iiarjournals.org]

- 17. Phenethyl Isothiocyanate (PEITC) Inhibits the Growth of Human Oral Squamous Carcinoma HSC-3 Cells through G 0/G 1 Phase Arrest and Mitochondria-Mediated Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synergistic Action of Benzyl Isothiocyanate and Sorafenib in a Nanoparticle Delivery System for Enhanced Triple-Negative Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Suppression of inducible nitric oxide production by indole and isothiocyanate derivatives from Brassica plants in stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Effect of isothiocyanates on nuclear accumulation of NF-kappaB, Nrf2, and thioredoxin in caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Structural influence of isothiocyanates on the antioxidant response element (ARE)-mediated heme oxygenase-1 (HO-1) expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. Allyl Isothiocyanate Arrests Cancer Cells in Mitosis, and Mitotic Arrest in Turn Leads to Apoptosis via Bcl-2 Protein Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Nontoxic Glucomoringin-Isothiocyanate (GMG-ITC) Rich Soluble Extract Induces Apoptosis and Inhibits Proliferation of Human Prostate Adenocarcinoma Cells (PC-3) - PMC [pmc.ncbi.nlm.nih.gov]

- 28. In vitro Evaluation of Cytotoxic Activities of Essential Oil from Moringa oleifera Seeds on HeLa, HepG2, MCF-7, CACO-2 and L929 Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of 2-Cyanophenyl Isothiocyanate: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction